![molecular formula C11H15NO B6262642 N-(1-phenylpropan-2-yl)acetamide CAS No. 14383-60-9](/img/no-structure.png)
N-(1-phenylpropan-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-Phenylpropan-2-yl)acetamide, also known as NPP, is an organic compound with a broad range of applications in the fields of medicine, chemistry, and pharmacology. NPP is a versatile compound that has been used in the synthesis of a variety of compounds, including pharmaceuticals and other biologically active molecules. Additionally, NPP has been used in the development of various laboratory experiments and has been studied for its biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
Neurodegenerative Disorders
“N-(1-phenylpropan-2-yl)acetamide” derivatives such as pargyline, rasagiline, and selegiline are used against neurodegenerative disorders like Parkinson’s and Alzheimer’s diseases . These compounds have shown to have neuroprotective effects, reducing oxidative stress and stabilizing mitochondrial membranes .
Monoamine Oxidase Inhibitor
Pargyline, a derivative of “N-(1-phenylpropan-2-yl)acetamide”, is a monoamine oxidase inhibitor. Among the two isoforms of monoamine oxidase (MAO), MAO-B is responsible for neurodegenerative diseases like Alzheimer’s disease. Pargyline acts as an irreversible selective MAO-B inhibitor drug .
Treatment for Type 1 Diabetes
Being a MAO inhibitor, pargyline is also used for treating type 1 diabetes . It helps in managing the blood sugar levels and reducing the complications associated with diabetes .
Cardiovascular Complications
Pargyline is also used to treat cardiovascular complications associated with diabetes . It helps in managing the heart health of patients suffering from diabetes .
Mecanismo De Acción
Mode of Action
, are known to inhibit monoamine oxidase (MAO), specifically the MAO-B isoform . This inhibition can lead to an increase in the levels of certain neurotransmitters in the brain, potentially providing therapeutic benefits in conditions like Parkinson’s disease .
Biochemical Pathways
Inhibition of this pathway can lead to increased levels of monoamine neurotransmitters in the brain, which may have neuroprotective effects .
Pharmacokinetics
24300 and boiling point of 3496ºC at 760mmHg , may influence its pharmacokinetic profile.
Propiedades
{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(1-phenylpropan-2-yl)acetamide involves the reaction of 1-phenylpropan-2-amine with acetic anhydride in the presence of a catalyst to form the desired product.", "Starting Materials": [ "1-phenylpropan-2-amine", "acetic anhydride", "catalyst" ], "Reaction": [ "Add 1-phenylpropan-2-amine to a reaction flask", "Add acetic anhydride to the reaction flask", "Add a catalyst to the reaction flask", "Heat the reaction mixture to a temperature of 80-100°C", "Stir the reaction mixture for 2-3 hours", "Cool the reaction mixture to room temperature", "Add water to the reaction mixture to hydrolyze any remaining acetic anhydride", "Extract the product with an organic solvent", "Dry the organic layer with anhydrous sodium sulfate", "Filter the organic layer to remove any remaining solids", "Concentrate the organic layer under reduced pressure to obtain the desired product" ] } | |
Número CAS |
14383-60-9 |
Nombre del producto |
N-(1-phenylpropan-2-yl)acetamide |
Fórmula molecular |
C11H15NO |
Peso molecular |
177.2 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.